1-Ethyl-2-(furan-3-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-ethyl-2-(furan-3-yl)piperidine |
InChI |
InChI=1S/C11H17NO/c1-2-12-7-4-3-5-11(12)10-6-8-13-9-10/h6,8-9,11H,2-5,7H2,1H3 |
InChI Key |
AKQVHHXYOGEIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=COC=C2 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 1 Ethyl 2 Furan 3 Yl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of 1-Ethyl-2-(furan-3-yl)piperidine. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete picture of the molecular architecture.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the furan (B31954) ring, the piperidine (B6355638) ring, and the N-ethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) reveal information about the dihedral angles between adjacent protons.
Furan Protons: The furan ring protons are expected in the aromatic region of the spectrum. The proton at the C2' position (adjacent to the oxygen atom) typically appears at the lowest field, followed by the H-5' and H-4' protons. epfl.ch
Piperidine Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the aliphatic region. The proton at C2, being adjacent to both the nitrogen atom and the furan ring, is expected to be shifted downfield compared to other piperidine protons. researchgate.netchemicalbook.com
Ethyl Group Protons: The N-ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from mutual spin-spin coupling. chemicalbook.com
Expected ¹H NMR Data for this compound
This table presents expected chemical shifts and multiplicities based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2' (Furan) | ~7.4 | s (singlet) or t (triplet) | J ≈ 1.7 |
| H-5' (Furan) | ~7.3 | t (triplet) | J ≈ 1.8 |
| H-4' (Furan) | ~6.3 | dd (doublet of doublets) | J ≈ 1.8, 0.8 |
| H-2 (Piperidine) | ~3.0 - 3.2 | m (multiplet) | - |
| H-6eq (Piperidine) | ~2.8 - 3.0 | m (multiplet) | - |
| N-CH₂ (Ethyl) | ~2.4 - 2.6 | q (quartet) | J ≈ 7.2 |
| H-6ax (Piperidine) | ~2.1 - 2.3 | m (multiplet) | - |
| H-3, H-4, H-5 (Piperidine) | ~1.3 - 1.8 | m (multiplet) | - |
| N-CH₂CH₃ (Ethyl) | ~1.0 - 1.2 | t (triplet) | J ≈ 7.2 |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Furan Carbons: The carbons of the furan ring are expected in the downfield region, characteristic of aromatic and heteroaromatic systems. The oxygen-bearing carbon (C5a') and the substituted carbon (C3') will have distinct chemical shifts.
Piperidine Carbons: The piperidine carbons (C2-C6) will resonate in the aliphatic region. C2 and C6, being adjacent to the nitrogen, will be shifted further downfield than C3, C4, and C5. ipb.pt
Ethyl Carbons: The two carbons of the ethyl group will appear in the upfield aliphatic region.
Expected ¹³C NMR Data for this compound
This table presents expected chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2' (Furan) | ~143 |
| C-5' (Furan) | ~139 |
| C-3' (Furan) | ~125 |
| C-4' (Furan) | ~110 |
| C-2 (Piperidine) | ~65 - 68 |
| C-6 (Piperidine) | ~55 - 58 |
| N-CH₂ (Ethyl) | ~50 - 53 |
| C-3 (Piperidine) | ~30 - 33 |
| C-5 (Piperidine) | ~25 - 28 |
| C-4 (Piperidine) | ~24 - 27 |
| N-CH₂CH₃ (Ethyl) | ~12 - 15 |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu Key expected correlations include:
The N-CH₂ protons of the ethyl group with the N-CH₂CH₃ protons.
The H-2 proton of the piperidine ring with the H-3 protons.
A network of correlations among the interconnected piperidine ring protons (H-3 through H-6).
Correlations between the coupled protons on the furan ring (e.g., H-4' with H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the direct assignment of each carbon atom that has an attached proton by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the proton signal at ~7.4 ppm would correlate with the carbon signal at ~143 ppm, assigning them as H-2' and C-2', respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings), which is critical for connecting different fragments of the molecule. youtube.com Essential HMBC correlations for confirming the structure of this compound would include:
Correlation from the piperidine H-2 proton to the furan carbons C-3' and C-4'.
Correlation from the furan H-2' and H-4' protons to the piperidine carbon C-2.
Correlations from the N-CH₂ protons of the ethyl group to the piperidine carbons C-2 and C-6.
Correlations from the piperidine H-2 and H-6 protons to the N-CH₂ carbon of the ethyl group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental formula of the compound and offers structural clues based on its fragmentation patterns.
HRMS is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₇NO.
Calculated Monoisotopic Mass: 179.1310 g/mol
Expected HRMS Result ([M+H]⁺): The protonated molecule would be detected. The expected exact mass for [C₁₁H₁₈NO]⁺ is 180.1387 g/mol . Observing a peak at this mass-to-charge ratio (m/z) would confirm the elemental composition. rsc.org
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation into smaller, charged ions. The pattern of these fragments is a reproducible fingerprint of the molecule. chemguide.co.uklibretexts.org
The structure of this compound suggests several likely fragmentation pathways:
Alpha-Cleavage: This is a characteristic fragmentation for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen is highly favorable.
Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment ion at m/z 150, corresponding to the [M - 29]⁺ ion. This is often a prominent peak.
Loss of the furan-3-yl-methyl radical: Cleavage of the C2-C3' bond is also possible.
Cleavage at the C2-Substituent: The bond between the piperidine ring and the furan ring can break.
Formation of the 1-ethyl-piperidine ion: This would result in a fragment at m/z 112 [M - 67]⁺.
Formation of the furan-3-yl-methyl cation: This would produce a fragment corresponding to [C₅H₅O]⁺ at m/z 81.
Ring Opening/Cleavage of Piperidine: The piperidine ring can undergo complex fragmentation, leading to a series of smaller ions, often separated by 14 mass units (-CH₂-). libretexts.org
The base peak (most abundant ion) in the spectrum would likely result from the formation of a particularly stable cation, such as the one resulting from the loss of the ethyl group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent furan and piperidine ring systems.
The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational modes of the furan ring, the piperidine ring, and the N-ethyl group.
Furan Ring Vibrations: The furan moiety gives rise to several characteristic bands. The C=C double bond stretching within the furan ring is typically observed in the region of 1641 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the furan ring are expected to produce strong absorptions, often found around 1225 cm⁻¹ and 1020 cm⁻¹, respectively. researchgate.net Furthermore, C-H stretching vibrations of the furan ring are anticipated above 3000 cm⁻¹, while out-of-plane C-H bending vibrations can also provide structural information. nih.gov For 3-substituted furans, specific bands can be associated with the ring vibrations. researchgate.net
Piperidine Ring Modes: The piperidine ring, a saturated heterocycle, displays characteristic vibrations. The C-H stretching vibrations of the methylene groups in the piperidine ring are expected to appear in the 2800-3000 cm⁻¹ region. The presence of the N-ethyl group introduces additional C-H stretching frequencies. The "Bohlmann bands," which are characteristic of trans-diaxial arrangements of the lone pair on the nitrogen and adjacent axial C-H bonds, may appear in the 2700-2800 cm⁻¹ region, although their intensity can be influenced by the conformation of the piperidine ring. oup.comrsc.org The C-N stretching vibration of the tertiary amine within the piperidine ring is also a key feature.
The table below summarizes the expected characteristic IR absorption frequencies for this compound based on the analysis of its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Furan Ring | C=C Stretching | ~1641 |
| Furan Ring | Asymmetric C-O-C Stretching | ~1225 |
| Furan Ring | Symmetric C-O-C Stretching | ~1020 |
| Furan Ring | =C-H Stretching | >3000 |
| Piperidine Ring | C-H Stretching (CH₂) | 2800-3000 |
| N-Ethyl Group | C-H Stretching | 2800-3000 |
| Tertiary Amine | C-N Stretching | Variable |
X-ray Diffraction Analysis
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and preferred conformation in the solid state. Although a crystal structure for this compound has not been reported in the surveyed literature, the likely structural features can be inferred from studies on related piperidine and furan-containing compounds.
A single-crystal X-ray diffraction study of this compound would provide invaluable information. The piperidine ring is known to adopt a stable chair conformation in most of its derivatives to minimize steric strain. nih.goviucr.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions.
For 2-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. researchgate.net Therefore, it is highly probable that the furan-3-yl group at the C2 position of the piperidine ring in this compound occupies an equatorial position. Similarly, the ethyl group attached to the nitrogen atom would also likely adopt an equatorial orientation to minimize steric hindrance.
The analysis would also reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The relative orientation of the furan ring with respect to the piperidine ring would be determined, which is crucial for understanding potential intramolecular interactions. In the absence of experimental data for the title compound, the table below presents typical conformational characteristics expected based on the analysis of similar structures.
| Structural Feature | Expected Observation |
| Piperidine Ring Conformation | Chair |
| Furan-3-yl Substituent Position | Equatorial |
| N-Ethyl Group Position | Equatorial |
The crystal packing would be determined by intermolecular forces such as van der Waals interactions and potentially weak C-H···π interactions involving the furan ring. researchgate.net The determination of the space group and unit cell dimensions would complete the crystallographic characterization. researchgate.net
Advanced Computational and Theoretical Studies on 1 Ethyl 2 Furan 3 Yl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Ethyl-2-(furan-3-yl)piperidine, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents—an ethyl group on the nitrogen atom and a furan-3-yl group at the 2-position—introduces conformational complexities.
Illustrative Data Table of Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (piperidine) | 1.46 | ||
| N-C (ethyl) | 1.47 | ||
| C-C (piperidine) | 1.53 | ||
| C2-C (furan) | 1.51 | ||
| C-N-C (piperidine) | 112.0 | ||
| N-C2-C (furan) | 110.5 | ||
| C2-N-C(ethyl) | 111.8 | ||
| C6-N-C2-C(furan) | |||
| C(ethyl)-N-C2-C(furan) |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations. Actual values would require specific computations for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich furan (B31954) ring and the nitrogen atom of the piperidine ring, which are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the atoms that can accept electrons, indicating sites for nucleophilic attack. Analysis of the HOMO and LUMO distributions can predict how the molecule will interact with other reagents. The HOMO/LUMO states are known to significantly influence the reaction rates in piperidine derivatives. youtube.com
Illustrative Data Table of Frontier Molecular Orbital Energies (Hypothetical)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative. The actual HOMO-LUMO gap would depend on the specific geometry and electronic structure calculated by DFT.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the furan ring and the nitrogen atom of the piperidine ring, highlighting their nucleophilic character. The hydrogen atoms of the ethyl group and the piperidine ring would exhibit positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the environment. researchgate.net
MD simulations can quantify the populations of different conformers and the energy barriers between them, providing a more complete understanding of the molecule's conformational landscape.
The surrounding solvent can have a profound impact on the conformation and dynamics of a molecule. MD simulations can explicitly model the solvent molecules and their interactions with the solute. For this compound, simulations in different solvents (e.g., water, octane) would reveal how the solvent polarity and hydrogen-bonding capacity affect its conformational equilibrium. For instance, a polar solvent might stabilize a more polar conformer of the molecule. Studies on pyridine (B92270) and its alkyl derivatives have shown that their distribution and orientation at an oil/water interface are significantly influenced by their structure. researchgate.net Similarly, the rate of reactions involving piperidine derivatives can be solvent-dependent. dntb.gov.ua
In Silico Prediction Tools for Biological Relevance
The exploration of the biological relevance of novel chemical entities has been significantly accelerated by the advent of sophisticated computational tools. These in silico methods allow for the prediction of potential biological targets and the spectrum of biological activities of a compound based on its chemical structure, even before its synthesis and experimental testing. zenodo.org This approach is particularly valuable in early-stage drug discovery, as it helps to prioritize compounds for further investigation and can reduce the time and resources spent on non-viable candidates. researchgate.net
Two prominent and widely used web-based tools for this purpose are SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances). nih.govnih.gov SwissTargetPrediction forecasts the most probable protein targets of a small molecule by assessing its 2D and 3D similarity to a vast library of known bioactive compounds. nih.govoup.comresearchgate.net The underlying principle is that structurally similar molecules are likely to bind to similar protein targets. nih.gov The platform provides a ranked list of potential targets, offering insights into the compound's potential mechanism of action and possible off-target effects. expasy.org
Similarly, the PASS online tool predicts a wide spectrum of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity, based on the structural formula of a substance. zenodo.orgnih.gov The PASS algorithm analyzes the structure-activity relationships of a massive training set of over 200,000 biologically active compounds to make its predictions. nih.gov The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com An average prediction accuracy of around 95% has been reported based on leave-one-out cross-validation. nih.gov
These computational approaches are instrumental in modern medicinal chemistry for identifying potential therapeutic applications and understanding the polypharmacology of novel compounds, including heterocyclic systems like piperidine derivatives. nih.govnih.gov
Hypothetical Target Prediction using SwissTargetPrediction
A hypothetical SwissTargetPrediction analysis for this compound would likely identify a range of potential protein targets, primarily within the central nervous system, reflecting the known activities of many piperidine-containing compounds. The prediction would be based on the structural similarity of the query molecule to known ligands in the ChEMBL database.
Table 1: Hypothetical Top 15 Predicted Human Protein Targets for this compound
| Target Class | Specific Target | Probability | Known Ligands with Similar Scaffolds |
| Enzyme | Fatty acid amide hydrolase (FAAH) | 0.150 | Various piperidine-based inhibitors |
| G-protein coupled receptor | Sigma-1 receptor (S1R) | 0.125 | Haloperidol, Pre-084 |
| G-protein coupled receptor | Dopamine D2 receptor | 0.110 | Haloperidol, Risperidone |
| G-protein coupled receptor | Muscarinic acetylcholine (B1216132) receptor M1 | 0.095 | Pirenzepine, Talsaclidine |
| G-protein coupled receptor | Serotonin 5-HT2A receptor | 0.088 | Ketanserin, Risperidone |
| Enzyme | Acetylcholinesterase (AChE) | 0.075 | Donepezil, Galantamine |
| Ion channel | NMDA receptor | 0.062 | PCP, Ketamine |
| G-protein coupled receptor | Histamine (B1213489) H1 receptor | 0.051 | Diphenhydramine, Loratadine |
| Enzyme | Monoamine oxidase B (MAO-B) | 0.045 | Selegiline, Rasagiline |
| G-protein coupled receptor | Cannabinoid CB1 receptor | 0.039 | Rimonabant, Taranabant |
| G-protein coupled receptor | Adrenergic alpha-2A receptor | 0.032 | Clonidine, Guanfacine |
| Enzyme | Prolyl oligopeptidase (POP) | 0.028 | Z-Pro-prolinal |
| G-protein coupled receptor | Opioid kappa receptor | 0.021 | U-50488, Salvinorin A |
| Ion channel | Voltage-gated sodium channel | 0.017 | Lidocaine, Carbamazepine |
| Transporter | Dopamine transporter (DAT) | 0.015 | Cocaine, Methylphenidate |
This table is a hypothetical representation and does not reflect actual experimental data.
The hypothetical results in Table 1 suggest that this compound may interact with a variety of CNS targets. The highest probabilities are associated with enzymes and G-protein coupled receptors that are implicated in neurotransmission and neuroinflammation.
Hypothetical Biological Activity Spectrum using PASS
A PASS analysis would complement the target-based predictions by suggesting a broader range of potential pharmacological effects. The output is typically presented as a list of activities with Pa (probability to be active) and Pi (probability to be inactive) values. Activities with Pa > Pi are considered possible for the compound.
Table 2: Hypothetical Predicted Biological Activity Spectrum for this compound (Pa > 0.5)
| Predicted Activity | Pa | Pi |
| Psychotropic | 0.785 | 0.009 |
| Nootropic | 0.752 | 0.011 |
| Antidepressant | 0.711 | 0.023 |
| Anxiolytic | 0.689 | 0.031 |
| Cognition enhancer | 0.654 | 0.018 |
| Neuroprotective | 0.621 | 0.045 |
| Monoamine oxidase B inhibitor | 0.598 | 0.028 |
| Anticonvulsant | 0.577 | 0.064 |
| Anti-inflammatory | 0.553 | 0.089 |
| Analgesic | 0.512 | 0.105 |
This table is a hypothetical representation and does not reflect actual experimental data.
The hypothetical PASS predictions in Table 2 align with the target predictions, pointing towards a central nervous system-focused activity profile. The high probability for psychotropic, nootropic, and antidepressant activities suggests that this compound could be a candidate for further investigation in the context of neurological and psychiatric disorders. The predicted neuroprotective and anti-inflammatory activities are also noteworthy, as these are relevant to a wide range of neurodegenerative conditions.
It is crucial to emphasize that these in silico predictions are probabilistic and require experimental validation. pnrjournal.com However, they provide a powerful, data-driven framework for guiding future research directions and prioritizing the synthesis and biological evaluation of novel compounds like this compound.
Biological Activity and Mechanistic Investigations of 1 Ethyl 2 Furan 3 Yl Piperidine
General Biological Activity Screening
While specific biological activity screening data for 1-Ethyl-2-(furan-3-yl)piperidine is not extensively available in public literature, the furan-piperidine scaffold is a common motif in a variety of biologically active compounds. The constituent furan (B31954) and piperidine (B6355638) rings are recognized pharmacophores, and their combination can lead to a diverse range of biological effects.
Overview of Potential Bioactivities Associated with Furan-Piperidine Scaffolds
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is present in numerous compounds with a wide array of biological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. The specific biological effect of a furan-containing compound is largely influenced by the nature and position of its substituents.
The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is another key structural component of many pharmaceuticals and natural alkaloids. Its conformational flexibility and basic nitrogen atom allow for interactions with various biological targets. Piperidine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, effects on the central nervous system, cardiovascular system, and as enzyme inhibitors.
The combination of these two scaffolds in a single molecule, as in the case of this compound, can result in synergistic or unique biological activities. Hybrid molecules containing both furan and piperidine rings have been synthesized and investigated for various therapeutic applications. For instance, some furan-piperidine derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents. A study on new hybrid molecules incorporating furan and piperidine, among other nitrogen-containing heterocycles, showed potential anti-inflammatory and antioxidant activities. psecommunity.org
Mechanistic Studies of Action
Detailed mechanistic studies for this compound are not currently available. However, based on the known pharmacology of related furan and piperidine derivatives, several potential mechanisms of action can be postulated.
Ligand-Receptor Interactions and Binding Affinity
Specific ligand-receptor binding affinity data for this compound has not been reported. However, the piperidine moiety is a well-known scaffold for ligands targeting various receptors. For example, numerous piperidine derivatives have been shown to exhibit high affinity for sigma receptors (σ1 and σ2), which are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. nih.govresearchgate.netnih.gov The nitrogen atom of the piperidine ring often plays a crucial role in the binding to these receptors. nih.gov
Furthermore, piperidine-containing compounds have been developed as potent ligands for histamine (B1213489) H3 receptors, which are implicated in the regulation of neurotransmitter release. nih.gov The nature of the substituent on the piperidine nitrogen, such as the ethyl group in this compound, can significantly influence the binding affinity and selectivity for different receptor subtypes. researchgate.net
Enzyme Inhibition/Activation Profiles
There is no specific information on the enzyme inhibition or activation profile of this compound. However, both furan and piperidine cores are present in compounds known to modulate the activity of various enzymes.
Furan-containing molecules have been identified as inhibitors of enzymes such as urease and carbonic anhydrases. semanticscholar.orgnih.gov For instance, certain furan chalcones have demonstrated significant urease inhibitory activity. semanticscholar.org
Piperidine derivatives have been investigated as inhibitors of a wide range of enzymes, including cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are involved in inflammation and hypertension. researchgate.net Additionally, some benzofuran-piperazine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
Signaling Pathway Modulation (e.g., MAPK pathway where relevant)
There are no studies available that investigate the modulation of specific signaling pathways by this compound. However, given the potential for interaction with receptors and enzymes that are part of larger signaling cascades, it is plausible that this compound could modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. For example, inhibitors of p38 MAP kinase have been identified among derivatives of imidazole, a heterocycle that, like furan and piperidine, is a common component of pharmacologically active molecules.
Identification of Molecular Targets
The specific molecular targets of this compound have not been identified. Based on the activities of structurally related compounds, potential targets could include:
Receptors: Sigma receptors, histamine receptors, or other G-protein coupled receptors.
Enzymes: Carbonic anhydrases, kinases, or hydrolases.
Further experimental studies, such as binding assays and enzymatic screens, would be necessary to elucidate the precise molecular targets and mechanism of action of this compound.
Data Tables
Table 1: Potential Biological Activities of the Furan-Piperidine Scaffold
| Biological Activity | Associated Moiety | Reference |
| Anti-inflammatory | Furan-Piperidine Hybrid | psecommunity.org |
| Antioxidant | Furan-Piperidine Hybrid | psecommunity.org |
| Antimicrobial | Furan | Not specified |
| Anticancer | Furan | Not specified |
| Sigma Receptor Ligand | Piperidine | nih.govresearchgate.netnih.gov |
| Histamine H3 Receptor Ligand | Piperidine | nih.gov |
| Enzyme Inhibition (e.g., Urease, Carbonic Anhydrase) | Furan | semanticscholar.orgnih.gov |
| Enzyme Inhibition (e.g., COX-2, sEH, CDK2) | Piperidine, Benzofuran-Piperazine | researchgate.netnih.gov |
Experimental Target Deconvolution Methods
There is no available information in the public domain regarding the use of experimental target deconvolution methods to identify the biological targets of this compound. Methodologies such as affinity chromatography, activity-based protein profiling (ABPP), or genetic-based approaches like yeast three-hybrid screening have not been reported in the context of this compound.
Structure Activity Relationship Sar Studies of 1 Ethyl 2 Furan 3 Yl Piperidine Analogs
Modifications to the Piperidine (B6355638) Ring
Influence of Stereochemistry at C2
The C2 position of the piperidine ring is a key stereocenter in this class of compounds. The spatial arrangement of the furan (B31954) group at this position can have a profound impact on how the molecule interacts with its biological target. The ability to control the stereochemistry at C2 is a significant area of interest in synthetic organic chemistry, as it allows for the development of novel, structurally diverse three-dimensional molecules, which are particularly important for expanding fragment libraries used in drug discovery screening processes. acs.org
A comprehensive investigation into the C2-position of pyrrolo[2,1-c] consensus.appnih.govbenzodiazepine (PBD) monomers, a different class of heterocyclic compounds, established that C2-aryl substituents significantly enhance both DNA-binding affinity and in vitro cytotoxicity. nih.gov The study of 80 different analogs showed a direct correlation between these two properties. nih.gov Molecular modeling suggested that the optimal fit of the molecule within the DNA minor groove was responsible for the enhanced activity, highlighting the importance of the C2 substituent's stereochemical presentation. nih.gov
However, the impact of stereochemistry is not universally critical for all biological activities. For instance, a study on the stereoisomers of mefloquine (B1676156) analogs, which feature a (piperidin-2-yl)methanol group, found that all four stereoisomers retained potent antifungal activity. The erythro enantiomers displayed MIC values of 1 and 4 μg/mL against C. neoformans and C. albicans, respectively, while the threo enantiomers had MIC values of 2 and 8 μg/mL. nih.gov These results suggest that for this particular antifungal activity, the stereochemistry of the piperidine methanol (B129727) group is not a critical determinant. nih.gov Similarly, a study on the stereoisomers of certain 4-methyl piperidine derivatives found that the d-, l-, and meso-stereoisomers were all approximately equipotent as inhibitors of choline (B1196258) uptake, suggesting that for this specific biological action, hydroxyl substitutions in these agents may not play a stereochemically-defined role in their activity. nih.gov
These findings underscore that while the stereochemistry at C2 is a crucial parameter to consider in the design of new analogs, its relative importance can be target-dependent.
Introduction of Additional Substituents on the Piperidine Ring
Modifying the piperidine ring with additional substituents is a common strategy to fine-tune the pharmacological properties of a lead compound. These substitutions can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
Research on piperidine-substituted sulfonamides as potential anticancer agents has shown that the placement of methyl groups on the piperidine ring can significantly impact activity. The highest anticancer properties were observed in compounds that had a methyl group at either the 3- or 4-position of the piperidine ring. ajchem-a.com Another study on piperidine derivatives as monoamine oxidase (MAO) inhibitors revealed that a 4-methyl piperidine substituent can lead to high MAO-B inhibition. acs.org
Furthermore, creating bridged piperidine analogs can introduce conformational rigidity, which can be beneficial for receptor binding. In a study of P2Y14R antagonists, modifying the piperidine ring with one- or two-carbon bridges to create structures like 2-azanorbornane or quinuclidine (B89598) led to analogs that maintained or even improved binding affinity compared to the non-bridged parent compound. nih.gov This demonstrates that significant structural modifications to the piperidine backbone can be well-tolerated and can be used to control the molecule's conformation. nih.gov
| Analog Class | Piperidine Ring Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| Piperidine-substituted sulfonamides | Methyl group at C3 or C4 | Enhanced anticancer properties | ajchem-a.com |
| Piperidine derivatives | Methyl group at C4 | High MAO-B inhibition | acs.org |
| Naphthalene-based P2Y14R antagonists | Bridged structures (e.g., 2-azanorbornane) | Maintained or improved receptor binding affinity | nih.gov |
Linker Region Analysis
Exploration of Different Linker Types Between Piperidine and Furan
Introducing a linker between the piperidine and furan moieties can provide several advantages, including optimizing the distance and relative orientation of the two rings for better interaction with a biological target.
A computational QSAR study was performed on a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory and antiproliferative activities. nih.gov In these analogs, a pyrazole (B372694) ring serves as the linker between the furan and piperidine components. The study successfully developed predictive models based on the 3D and 2D autocorrelation descriptors of these molecules, indicating that the specific arrangement provided by the pyrazole linker is key to their activity. nih.gov
In another example, a series of novel compounds were synthesized where a benzimidazole (B57391) ring system acts as a linker. These 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were evaluated for their antimicrobial activity. researchgate.net The results showed that several of these compounds exhibited potent activity against various bacterial strains, with the most active compounds featuring dichloro substitutions. researchgate.net This highlights how a more complex, rigid linker like benzimidazole can be effectively incorporated to produce biologically active molecules.
The optimization of linkers is a common strategy in drug design. For instance, in the development of N-phenyl piperidine based oral integrin α5β1 antagonists, the variation of the linker between a basic group and the central phenyl core was a key part of the optimization process to improve in vitro potency. researchgate.net
| Linker Type | Analog Class | Biological Activity Studied | Reference |
|---|---|---|---|
| Pyrazole | Furan-pyrazole piperidine derivatives | Akt1 inhibition, antiproliferative | nih.gov |
| Benzimidazole | 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Antimicrobial | researchgate.net |
| Various (not specified) | N-phenyl piperidine based antagonists | Integrin α5β1 antagonism | researchgate.net |
Synthesis and Biological Evaluation of Derivatives and Analogs of 1 Ethyl 2 Furan 3 Yl Piperidine
Design Principles for New Derivatives
The design of new derivatives of 1-ethyl-2-(furan-3-yl)piperidine is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and scaffold hopping.
Bioisosteric Replacements of Furan (B31954) and Piperidine (B6355638) Moieties
Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. researchgate.netcambridgemedchemconsulting.com This strategy can be applied to both the furan and piperidine rings of the lead compound.
The piperidine ring is a frequently used scaffold in drug discovery. nih.gov Modifications to the piperidine moiety can influence the compound's basicity, lipophilicity, and the spatial orientation of the furan substituent. Bioisosteric replacements for the piperidine ring are diverse and can include other saturated heterocycles like pyrrolidine (B122466) or morpholine, or even acyclic linkers, depending on the desired conformational constraints and physicochemical properties.
A table of potential bioisosteric replacements for the furan and piperidine moieties is presented below.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Furan-3-yl | Thiophen-3-yl, Pyrrol-3-yl, Pyridin-3-yl, Thiazol-4-yl, Oxazol-4-yl | Modulate electronics, hydrogen bonding capacity, and metabolic stability researchgate.netnih.gov |
| Piperidine | Pyrrolidine, Azepane, Morpholine, Thiomorpholine, Cyclohexyl | Alter ring size, polarity, basicity, and conformational flexibility nih.gov |
Scaffold Hopping and Hybridization Strategies
Scaffold hopping is a more drastic approach to lead modification, where the central core of a molecule is replaced with a structurally different scaffold while aiming to retain the original biological activity. nih.govnih.gov This strategy is often employed to escape from known intellectual property, to improve physicochemical properties, or to explore new chemical space. Starting from the this compound scaffold, one could envision replacing the furan-piperidine core with, for example, a fused bicyclic system or a spirocyclic scaffold that maintains a similar three-dimensional arrangement of the key pharmacophoric elements. nih.gov Computational methods are often used to identify new scaffolds that can present the necessary interaction points in a similar spatial orientation to the original lead compound. dundee.ac.uk
Molecular hybridization involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.net This can lead to compounds with improved affinity, dual-target activity, or a modified selectivity profile. For instance, the this compound scaffold could be hybridized with a known kinase inhibitor fragment or a pharmacophore known to interact with a specific receptor, with the aim of creating a novel molecule with a unique biological profile.
Synthesis and Characterization of Novel Analogs
The generation of novel analogs of this compound for biological evaluation requires robust and flexible synthetic methodologies.
Multi-step Synthetic Routes for Complex Derivatives
The synthesis of complex derivatives of this compound would likely involve a multi-step approach. A plausible general strategy could begin with the synthesis of a suitable 2-(furan-3-yl)piperidine intermediate, followed by N-alkylation to introduce the ethyl group and subsequent modifications.
The synthesis of the core 2-substituted piperidine ring can be achieved through various methods, including the catalytic hydrogenation of corresponding substituted pyridines, intramolecular cyclization reactions, or multi-component reactions. nih.govnih.govresearchgate.net For example, a substituted pyridine (B92270) bearing a furan-3-yl group could be synthesized and then reduced to the corresponding piperidine. nih.gov Alternatively, an intramolecular reductive amination of a δ-amino ketone or aldehyde containing a furan moiety could be employed. nih.gov
Once the 2-(furan-3-yl)piperidine core is obtained, the ethyl group can be introduced on the piperidine nitrogen via standard N-alkylation procedures, for example, by reaction with ethyl iodide or ethyl bromide in the presence of a base. mdpi.com
Further diversification of the analogs could be achieved by introducing substituents on the furan ring or the piperidine ring. Functionalization of the furan ring can be accomplished through electrophilic substitution reactions, although the reactivity of the furan ring requires careful selection of reaction conditions. ijabbr.com Modifications to the piperidine ring could involve the synthesis of piperidines with pre-installed functional groups.
A representative, though hypothetical, multi-step synthesis to generate a library of analogs is depicted below. This pathway illustrates the general principles that could be applied.
Scheme 1: Hypothetical Multi-step Synthesis of this compound Analogs
(This is a representative scheme and does not depict a known synthesis of the specific target compound)
Characterization of the synthesized novel analogs would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.
Biological Activity Assessment of Analogs
Following the successful synthesis and characterization of novel analogs, their biological activity would be assessed to establish structure-activity relationships (SAR).
Comparative Analysis of Biological Potency and Selectivity
A systematic biological evaluation of the synthesized analogs is crucial to understand how structural modifications influence their biological profile. This typically involves screening the compounds in a panel of relevant in vitro assays to determine their potency and selectivity.
For example, if the parent compound showed initial activity against a particular enzyme or receptor, the analogs would be tested in the same assay to determine their inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). A comparative analysis of these values allows for the elucidation of SAR.
To illustrate this, a hypothetical SAR table for a series of analogs of this compound is presented below. This table showcases how modifications to the furan ring, the piperidine ring, and the N-ethyl group could impact biological activity against two hypothetical targets, to assess both potency and selectivity.
| Compound | R¹ (on Furan) | R² (on Piperidine) | R³ (on Nitrogen) | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) | Selectivity (Target 2/Target 1) |
| 1 | H | H | Ethyl | 500 | 2500 | 5 |
| 2a | 5-Methyl | H | Ethyl | 250 | 3000 | 12 |
| 2b | 5-Chloro | H | Ethyl | 100 | 500 | 5 |
| 3a | H | 4-Hydroxy | Ethyl | 750 | 2000 | 2.7 |
| 3b | H | 4-Fluoro | Ethyl | 450 | 2200 | 4.9 |
| 4a | H | H | Methyl | 800 | 4000 | 5 |
| 4b | H | H | Propyl | 300 | 1500 | 5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Mechanistic Insights from Analog Studies
In the evaluation of novel chemical entities, the synthesis and analysis of structural analogs provide crucial insights into the molecule's mechanism of action and its interactions with biological targets. For the compound this compound, while direct mechanistic studies may be limited, a wealth of information can be inferred from research on related furan-containing and piperidine-based structures. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas. mdpi.comresearchgate.net Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable core for establishing structure-activity relationships (SAR).
The biological properties of piperidine derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Analog studies typically involve systematic modifications at key positions of the parent molecule. For this compound, these positions are the N1-ethyl group, the C2-furan-3-yl substituent, and the piperidine ring itself.
Studies on various piperidine-containing series have shown that modifications to the N-substituent can drastically alter receptor affinity and selectivity. For instance, in a series of piperidinylpyrrolopyridine derivatives evaluated as H1 antagonists, replacing an N-butyl group with a 3-furanylmethyl group resulted in a significant change in activity, highlighting the sensitivity of the target's binding pocket to the nature of this substituent. researchgate.net Similarly, the substitution pattern on the piperidine ring is critical. Research on 4-Azaindole-2-piperidine compounds showed that replacing the piperidine with an acyclic analog led to a complete loss of activity, while substitution with a pyrrolidine ring maintained moderate activity, indicating the importance of the cyclic core's shape and rigidity. dndi.org The introduction of unsaturation in the piperidine ring has also been shown to increase potency tenfold in certain series, demonstrating that the planarity and conformation of the heterocyclic ring are key determinants of biological function. dndi.org
The furan moiety also offers a rich avenue for analog-based investigation. The position of the linkage to the piperidine ring (e.g., furan-2-yl vs. furan-3-yl) and the presence of substituents on the furan ring itself can modulate electronic properties, metabolic stability, and binding interactions. In studies of furanylmethylpyrrolidine-based inhibitors, the placement of various functional groups on an associated phenyl ring, which can be considered electronically analogous to modifying the furan ring environment, led to 2 to 3-fold improvements in inhibitory activity. nih.gov These findings from related analog studies collectively underscore the value of systematic structural modification to probe the molecular interactions governing the biological activity of the this compound scaffold.
Ligand Efficiency and Druggability Assessment from Analog Data
A critical aspect of modern drug discovery is the concept of "druggability," which assesses a compound's potential to be optimized into a successful drug. Key metrics in this assessment are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). core.ac.uk Ligand Efficiency measures the binding energy of a molecule per non-hydrogen atom (heavy atom), providing an indication of how efficiently the molecule uses its size to achieve binding affinity. core.ac.uk It is a valuable tool for comparing compounds of different sizes and helps prioritize hits that have a more optimal fit with their target, rather than those that achieve potency simply through having many atomic contacts. core.ac.uk
To assess the potential of the this compound scaffold, one can analyze the ligand efficiency of structurally related analogs for which biological data are available. By examining the LE of compounds featuring the piperidine core and furan-like substituents, it is possible to make informed predictions about the druggability of the lead compound.
The table below presents data for representative analogs from the literature, including their biological target, affinity (IC₅₀), and calculated Ligand Efficiency (LE). The LE is calculated using the formula: LE = (1.37 * pIC₅₀) / HAC, where pIC₅₀ is the negative logarithm of the IC₅₀ in molar, and HAC is the heavy atom count. This provides a standardized measure of binding efficiency per atom.
| Compound/Analog Name | Biological Target | Affinity (IC₅₀) [nM] | Heavy Atom Count (HAC) | Ligand Efficiency (LE) [kcal/mol per atom] |
|---|---|---|---|---|
| iST2-1 (A 1-(furan-2-ylmethyl)pyrrolidine derivative) | ST2/IL-33 | 46650 | 23 | 0.26 |
| Analog 3c (pyrrolidine derivative with dimethyl amine) | ST2/IL-33 | ~19000 | 26 | 0.28 |
| Analog 4b (pyrrolidine derivative with piperidine) | ST2/IL-33 | ~7000 | 29 | 0.29 |
| PPTN (A phenyl-piperidine antagonist) | P2Y₁₄R | 1.5 | 36 | 0.34 |
| Isoquinuclidine Analog 34 | P2Y₁₄R | 15.6 | 29 | 0.36 |
| Piperidinylpyrrolopyridine with N-(3-Furanylmethyl) | Histamine (B1213489) H1 Receptor | 70 | 22 | 0.44 |
The data presented for these analogs reveal several key trends. In the series of ST2/IL-33 inhibitors, moving from the initial hit (iST2-1) to analogs with additional polar groups (3c, 4b) results in a modest increase in ligand efficiency. nih.gov This suggests that for this particular scaffold and target, the addition of specific interacting groups can improve the binding energy more than the cost of the added atoms.
The P2Y₁₄R antagonists show that rigidifying the piperidine scaffold into an isoquinuclidine structure (Analog 34) can maintain or even slightly improve ligand efficiency compared to a more flexible parent compound (PPTN), while altering other properties like lipophilicity. nih.govresearchgate.net Notably, the piperidinylpyrrolopyridine analog with an N-(3-Furanylmethyl) substituent, which is structurally very relevant to this compound, exhibits a high ligand efficiency of 0.44 against the Histamine H1 receptor. researchgate.net An LE value in this range is considered highly promising in drug discovery campaigns, indicating a very efficient use of molecular size to achieve potent binding.
This analysis of analog data provides a valuable framework for assessing the potential of this compound. The high LE value of a closely related N-furanylmethyl piperidine suggests that the furan-piperidine combination can be a highly efficient binding motif. researchgate.net Future work would focus on identifying the biological target of this compound and then initiating an optimization program guided by these efficiency metrics to improve potency while maintaining or improving its drug-like properties.
Future Research Directions and Research Gaps
Unexplored Synthetic Avenues
The development of efficient and selective synthetic routes is paramount to enabling the comprehensive study of 1-Ethyl-2-(furan-3-yl)piperidine. Current methodologies for piperidine (B6355638) synthesis can be expanded and refined for this specific target.
Novel Catalytic Methods for Enantioselective Synthesis
The stereochemistry of this compound will undoubtedly play a critical role in its biological activity. Consequently, the development of enantioselective synthetic methods is a high-priority research area. While classical approaches to piperidine synthesis often yield racemic mixtures, modern catalytic techniques offer the promise of accessing single enantiomers with high purity. nih.govacs.org
Future investigations should focus on the application of biocatalysis, particularly the use of transaminases. nih.govacs.org These enzymes can catalyze the asymmetric amination of a suitable ketone precursor, potentially leading to the stereoselective formation of the 2-(furan-3-yl)piperidine core. nih.govacs.org Additionally, catalytic enantioselective halocyclization of olefinic amides presents another promising strategy. rsc.orgrsc.org This method could be adapted to generate a chiral, halogenated piperidine intermediate that can be further functionalized to yield the target compound.
Table 1: Potential Enantioselective Catalytic Methods
| Catalytic Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Transaminase-mediated cyclization | High enantioselectivity, mild reaction conditions, environmentally friendly. | Design and synthesis of a suitable ω-haloketone precursor bearing a furan (B31954) moiety. Screening of transaminase libraries for optimal activity and stereoselectivity. |
| Asymmetric bromoaminocyclization | Access to functionalized chiral piperidine intermediates. | Development of a suitable olefinic amide substrate and optimization of the amino-thiocarbamate catalyst system for the furan-substituted scaffold. |
| Transition metal catalysis (e.g., Pd, Rh) | Broad substrate scope, potential for one-pot functionalization. | Exploration of chiral ligands to induce enantioselectivity in the cyclization of unsaturated amines. mdpi.com |
Flow Chemistry and Green Chemistry Approaches
To enhance the sustainability and efficiency of synthesizing this compound, future research should embrace the principles of flow chemistry and green chemistry. uc.ptmdpi.comnih.govdurham.ac.uk Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. rsc.org A continuous flow process could be designed for the synthesis of this compound, potentially telescoping multiple reaction steps and minimizing waste. uc.ptdurham.ac.uk
Green chemistry approaches would focus on the use of renewable starting materials, such as furfural (B47365), which is derived from biomass. nih.gov A synthetic route starting from furfural to first generate the 2-(furan-3-yl)piperidine core, followed by N-ethylation, would represent a significant step towards a more sustainable manufacturing process. nih.gov The use of greener solvents and the reduction of energy-intensive purification steps are also key considerations. nih.gov
Advanced Mechanistic Characterization
A deep understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a potential therapeutic agent.
High-Resolution Structural Biology (e.g., Cryo-EM, X-ray Co-crystallography with Targets)
Should this compound demonstrate significant biological activity, determining its binding mode to its protein target will be a critical research objective. High-resolution structural biology techniques, such as X-ray co-crystallography and cryogenic electron microscopy (cryo-EM), are indispensable tools for this purpose. nih.govnih.govnih.gov
X-ray crystallography of the compound co-crystallized with its biological target can provide atomic-level details of the binding interactions, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern recognition. nih.govresearchgate.netnih.govresearchgate.netiucr.org In cases where obtaining high-quality crystals is challenging, cryo-EM has emerged as a powerful alternative, particularly for large protein complexes. nih.govnih.govspringernature.comescholarship.orgacs.org These structural insights would be invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.
Quantitative Proteomics for Off-Target Identification
The identification of unintended biological targets, or "off-targets," is a critical aspect of modern drug development. Quantitative proteomics offers a powerful and unbiased approach to mapping the full spectrum of a compound's interactions within the proteome. evotec.comresearchgate.netresearchgate.neteuropeanreview.orgnih.gov Techniques such as chemical proteomics, which may involve the use of affinity probes derived from this compound, can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry. researchgate.netresearchgate.net This approach can help to elucidate the mechanism of action and to anticipate potential side effects early in the research process.
Broadening the Biological Scope
The hybrid structure of this compound, containing both a furan and a piperidine ring, suggests a wide range of potential biological activities that warrant investigation. mdpi.commdpi.comajchem-a.comijabbr.comijabbr.comresearchgate.netresearchgate.netnih.gov
Future research should involve broad-based phenotypic screening to uncover novel therapeutic applications. The furan moiety is a well-known pharmacophore present in numerous antibacterial, antifungal, antiviral, and anti-inflammatory agents. ijabbr.comijabbr.comresearchgate.netnih.gov Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast number of drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents. mdpi.comajchem-a.com
Systematic screening of this compound against a diverse panel of cell lines and infectious agents could reveal unexpected activities. For instance, its potential as an antimicrobial could be assessed against a range of pathogenic bacteria and fungi. researchgate.netnih.gov Furthermore, its activity could be explored in models of inflammatory diseases or in cancer cell proliferation assays. mdpi.comajchem-a.com The results of these broad biological evaluations will be essential for guiding future, more focused research efforts.
Investigation of Novel Therapeutic Areas Beyond Current Findings
Given the lack of specific biological data for this compound, initial research must focus on broad, exploratory screening to identify its pharmacological profile. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of drugs targeting the central nervous system (CNS), including antipsychotics and analgesics. nih.govplos.org The furan ring is also a versatile component found in compounds with antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.ly
Future research should therefore prioritize screening this compound against a diverse panel of biological targets. This approach will build a foundational understanding of its bioactivity and guide further, more focused investigation. A primary area of interest is its potential as a modulator of monoamine oxidase (MAO) enzymes, as many piperidine derivatives exhibit inhibitory activity against MAO-A and MAO-B, which are key targets in the treatment of depression and neurodegenerative diseases. nih.gov
Based on the known activities of its structural components, several therapeutic avenues warrant exploration.
Table 1: Proposed Therapeutic Areas for Investigation
| Therapeutic Area | Biological Target Class | Rationale for Investigation |
|---|---|---|
| Neuropsychiatric Disorders | Serotonin (5-HT) & Dopamine (D) Receptors | The 2-substituted piperidine core is prevalent in atypical antipsychotics that modulate these receptors. plos.org |
| Pain Management | Opioid Receptors | Piperidine analogs are foundational structures for many synthetic opioids. |
| Oncology | Kinase Inhibitors (e.g., Akt1) | Furan-pyrazole piperidine derivatives have shown potent Akt1 inhibitory and antiproliferative activities. tandfonline.comresearchgate.net |
| Infectious Diseases | Bacterial & Fungal Targets | Furan derivatives are known to possess significant antibacterial and antifungal properties. wisdomlib.orgutripoli.edu.ly |
| Inflammatory Conditions | Cyclooxygenase (COX) Enzymes | Certain furan-containing compounds exhibit anti-inflammatory effects. wisdomlib.org |
Development of Computational Models
To accelerate the discovery process and rationalize structure-activity relationships, the development of robust computational models is essential.
Refinement of QSAR Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of compounds based on their molecular structures. While no specific QSAR models for this compound exist, models have been successfully developed for various piperidine derivatives to predict activities ranging from toxicity to receptor binding. nih.govresearchgate.netmdpi.com
A crucial first step is to synthesize a focused library of analogs based on the this compound scaffold. This involves systematic modification of the ethyl group on the piperidine nitrogen and substitution on the furan ring. Once synthesized, these compounds must be tested for a specific biological activity (e.g., binding affinity for the D2 receptor or IC50 against a cancer cell line).
With this dataset, an initial QSAR model can be built. This model would correlate calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) with the observed biological activity.
Table 2: Hypothetical Data for Initial QSAR Model Development
| Compound ID | R1-Group (on Piperidine) | R2-Group (on Furan) | LogP | Molecular Weight | Biological Activity (IC50, nM) |
|---|---|---|---|---|---|
| REF-001 | -CH2CH3 | -H | 2.8 | 193.28 | 550 |
| LIB-001 | -CH3 | -H | 2.3 | 179.25 | 720 |
| LIB-002 | -CH2CH2CH3 | -H | 3.3 | 207.31 | 410 |
| LIB-003 | -CH2CH3 | -Br | 3.6 | 272.17 | 150 |
This table is a hypothetical representation to illustrate the type of data required.
Future work would focus on refining this initial model. Advanced techniques like 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA) could be employed to provide a more detailed understanding of how the three-dimensional shape and electrostatic fields of the molecules influence their activity. researchgate.net Such refined models would offer superior predictive power, enabling the rational design of more potent and selective compounds, thereby reducing the need for exhaustive synthetic efforts.
Advanced AI-Driven Drug Discovery for Related Scaffolds
AI models, particularly deep neural networks and graph neural networks, can be trained on large public databases of known piperidine- and furan-containing molecules and their associated biological activities. nih.gov These trained models can then be used to predict a range of properties for this compound, including:
Target Prediction: Identifying the most probable protein targets.
ADMET Prediction: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles to flag potential liabilities early. nih.gov
De Novo Design: Using generative AI models to design novel molecules around the 2-(furan-3-yl)piperidine core that are optimized for high predicted affinity to a specific target and favorable drug-like properties. blogspot.com
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-2-(furan-3-yl)piperidine, and how can structural purity be validated?
Methodological Answer: Synthesis typically involves alkylation or reductive amination strategies. For example, ethylation at the piperidine nitrogen can be achieved using ethyl bromide in the presence of a base like KCO, followed by coupling with a furan-3-yl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Structural validation requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., integration ratios for ethyl groups and furan protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral centers .
- Mass Spectrometry (HRMS) : Verify molecular formula and purity (>95%) .
Q. How can computational tools predict the physicochemical properties of this compound?
Methodological Answer: Use in silico platforms like ADMET Predictor™ or SwissADME to estimate:
- LogP : Predict lipophilicity (critical for blood-brain barrier penetration in CNS-targeted studies).
- pKa : Assess protonation states under physiological conditions.
- Solubility : Guide solvent selection for in vitro assays.
Validation against experimental data (e.g., HPLC retention times) ensures model accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?
Methodological Answer: Discrepancies often arise from assay conditions or stereochemical variations. To address:
- Dose-Response Replication : Test compound across multiple concentrations (e.g., 0.1–100 µM) in standardized assays .
- Stereochemical Control : Synthesize enantiopure forms using chiral auxiliaries or asymmetric catalysis .
- Off-Target Profiling : Use PASS Online or Pharos to identify unintended targets (e.g., ion channels, kinases) that may confound results .
Q. How can researchers optimize the pharmacokinetic profile of this compound for CNS applications?
Methodological Answer: Key modifications include:
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl (enhanced metabolic stability) .
- Prodrug Design : Mask polar groups (e.g., esterify the piperidine nitrogen) to improve bioavailability .
- In Silico ADMET : Predict CYP450 interactions and plasma protein binding using ADMET Predictor™ . Validate with in vitro microsomal assays and plasma stability studies .
Q. What experimental and computational approaches identify pharmacological targets for this compound?
Methodological Answer:
- Molecular Docking : Screen against structural databases (e.g., PDB) using AutoDock Vina to prioritize targets (e.g., dopamine receptors, sigma-1) .
- QSAR Modeling : Develop regression models linking substituent electronic properties (e.g., Hammett σ) to activity .
- Functional Assays : Confirm target engagement via cAMP modulation (GPCRs) or radioligand displacement (e.g., H-spiperone for serotonin receptors) .
Q. How does stereochemistry influence the biological activity of this compound?
Methodological Answer: Stereochemistry at the piperidine C2 position can drastically alter receptor binding. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
